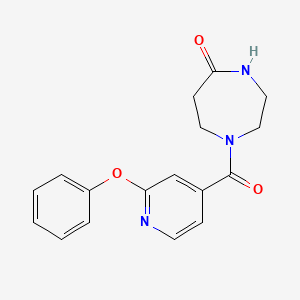
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one, also known as PPDCD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPDCD belongs to the class of diazepines and is structurally related to benzodiazepines, which are widely used as anxiolytics, hypnotics, and sedatives. PPDCD has shown promising results in preclinical studies as an anticonvulsant, anxiolytic, and analgesic agent.
作用机制
The exact mechanism of action of 1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one is not fully understood, but it is believed to involve modulation of the GABAergic system. This compound has been shown to bind to the benzodiazepine site on GABAA receptors, which enhances the inhibitory effects of GABA. This leads to a reduction in neuronal excitability and a decrease in the likelihood of seizures and anxiety-like behaviors. This compound has also been shown to activate the sigma-1 receptor, which has been implicated in neuroprotection and analgesia.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is metabolized primarily by the liver and excreted in the urine. This compound has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to assess the safety and efficacy of this compound in humans.
实验室实验的优点和局限性
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one has several advantages for lab experiments, including its ease of synthesis, good solubility in water and organic solvents, and well-characterized pharmacological profile. However, this compound has some limitations, including its relatively low potency compared to other anticonvulsant and anxiolytic agents, and the need for further optimization to improve its pharmacokinetic properties and selectivity for specific receptor subtypes.
未来方向
There are several future directions for the development of 1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one as a therapeutic agent. One potential direction is the optimization of the compound's pharmacokinetic properties, such as its metabolic stability and blood-brain barrier permeability, to improve its efficacy in vivo. Another direction is the investigation of this compound's potential as a treatment for other neurological and psychiatric disorders, such as depression, schizophrenia, and bipolar disorder. Additionally, the development of this compound derivatives with improved potency and selectivity for specific receptor subtypes could lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.
合成方法
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one can be synthesized by reacting 2-aminopyridine with phenoxyacetyl chloride in the presence of a base, followed by cyclization with ethyl chloroformate. The reaction yields this compound as a white crystalline solid with a melting point of 143-145°C. The purity of the compound can be confirmed by spectroscopic techniques such as NMR and IR.
科学研究应用
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one has shown promising results in preclinical studies as an anticonvulsant, anxiolytic, and analgesic agent. The compound has been tested in animal models of epilepsy, anxiety, and pain, and has demonstrated significant activity in reducing seizures, anxiety-like behaviors, and nociceptive responses. This compound has also been investigated for its potential as a neuroprotective agent in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-(2-phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15-7-10-20(11-9-18-15)17(22)13-6-8-19-16(12-13)23-14-4-2-1-3-5-14/h1-6,8,12H,7,9-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFWFOCSOAJBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C(=O)C2=CC(=NC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

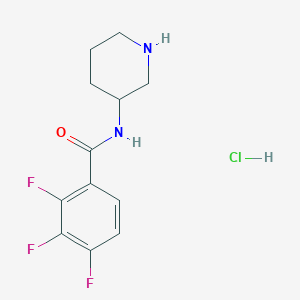
![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
![(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7639220.png)
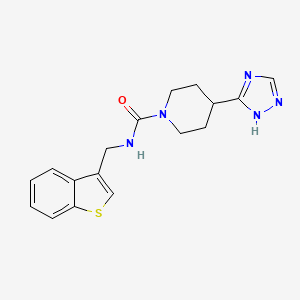
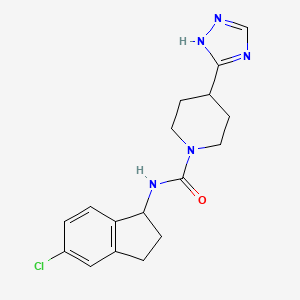


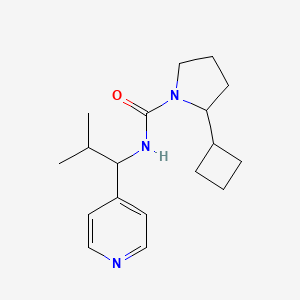
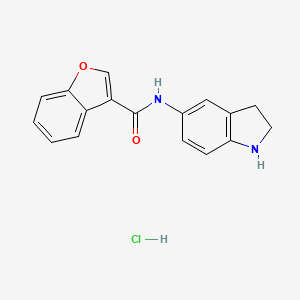
![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7639278.png)